molecular formula C21H23NO6 B12470413 2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoate

2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoate

Cat. No.: B12470413
M. Wt: 385.4 g/mol
InChI Key: JAHVSERWHAEBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoate is a complex organic compound with a unique structure that combines a methoxyphenyl group, an oxoethyl group, and a dioxooctahydro-methanoisoindolyl propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the methoxyphenyl intermediate: This step involves the reaction of a suitable phenol derivative with a methoxy group, often using methylation reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Introduction of the oxoethyl group: The methoxyphenyl intermediate is then reacted with an oxoethylating agent, such as ethyl chloroformate, under basic conditions to form the oxoethyl derivative.

    Cyclization to form the dioxooctahydro-methanoisoindolyl moiety: This step involves the cyclization of the oxoethyl intermediate with a suitable dicarboxylic acid derivative, such as succinic anhydride, under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxoethyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

    Industrial Applications: This compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, activation of receptors, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate: Similar structure but with an acetate group instead of a propanoate group.

    2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)butanoate: Similar structure but with a butanoate group instead of a propanoate group.

Uniqueness

The uniqueness of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and materials science.

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate

InChI

InChI=1S/C21H23NO6/c1-27-15-4-2-3-12(10-15)16(23)11-28-17(24)7-8-22-20(25)18-13-5-6-14(9-13)19(18)21(22)26/h2-4,10,13-14,18-19H,5-9,11H2,1H3

InChI Key

JAHVSERWHAEBHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)CCN2C(=O)C3C4CCC(C4)C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.